molecular formula C10H15NO B1465280 3-Methoxy-4-(propan-2-yl)aniline CAS No. 865306-02-1

3-Methoxy-4-(propan-2-yl)aniline

Cat. No. B1465280
CAS RN: 865306-02-1
M. Wt: 165.23 g/mol
InChI Key: COCGABNYJQPRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methoxy-4-(propan-2-yl)aniline” is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group (-OCH3) and an isopropoxy group (-OC3H7) . The InChI code for this compound is 1S/C10H15NO2/c1-7(2)13-9-5-4-8(11)6-10(9)12-3/h4-7H,11H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, reactions at the benzylic position are common in similar compounds. These reactions include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 181.23 .

Scientific Research Applications

Polymerization and Material Science

In Situ Polymerization of Aniline Derivatives

Aniline sulfonic acid derivatives, including 3-Methoxy-4-(propan-2-yl)aniline, have been incorporated into the interlamellar space of layered double hydroxides (LDHs). These compounds undergo polymerization upon thermal treatment, affecting the electronic and structural properties of the hybrid material. This process is significant for developing new materials with tailored electronic properties, as demonstrated by ESR spectroscopy and electrochemical studies (Moujahid et al., 2005).

Medicinal Chemistry

Optimization of Kinase Inhibitors

Research on 4-phenylamino-3-quinolinecarbonitriles, structurally related to this compound, has shown these compounds to be potent inhibitors of Src kinase activity. Modifications in the aniline group have led to compounds with enhanced inhibitory activity against Src kinase and Src-mediated cell proliferation, offering insights into designing new anticancer drugs (Boschelli et al., 2001).

Organic Synthesis

Facile Synthesis of Substituted Anilines

A study reports a one-pot synthetic method for creating pyrazol-4-yl- and 2H-chromene-based substituted anilines from simple starting materials. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential as precursors for antimicrobial agents (Banoji et al., 2022).

Environmental Chemistry

Degradation of Methoxyanilines

A comparative study on Fenton-like and Fenton’s oxidation for treating hazardous methoxyanilines, including derivatives similar to this compound, in aqueous solutions demonstrated the effectiveness of these advanced oxidation processes. Using laterite soil as an iron source, the study offers an eco-friendly approach to mitigating the environmental impact of methoxyanilines from industrial wastewater (Chaturvedi & Katoch, 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-(propan-2-yl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function Studies have shown that this compound can degrade over time, leading to a decrease in its activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity . At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can significantly impact its biological activity and overall effects on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct microenvironments. Targeting signals and post-translational modifications may direct this compound to specific organelles, affecting its overall activity and interactions with other biomolecules.

properties

IUPAC Name

3-methoxy-4-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCGABNYJQPRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(4-Isopropyl-3-methoxy-phenyl)-acetamide (14.5 g, 69.9 mmol) in 200 ml 6 N HCl was heated to 95° C. for 3.0 hours. The reaction mixture was cooled to room temperature, and allowed to sit for 72 hours at room temperature, during which time crystals formed. The reaction mixture was filtered, and the crystals were washed 1 N HCl and dried under vacuum to give 4-Isopropyl-3-methoxy-phenylamine as an HCl salt (7.6 g, 60%).
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(propan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-(propan-2-yl)aniline
Reactant of Route 3
3-Methoxy-4-(propan-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
3-Methoxy-4-(propan-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-(propan-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-Methoxy-4-(propan-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.